1-Bromo-3-(1-methoxycyclopropyl)benzene

描述

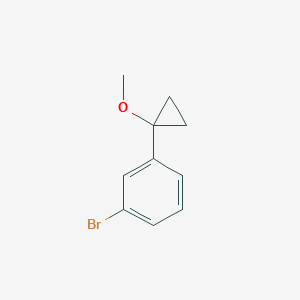

1-Bromo-3-(1-methoxycyclopropyl)benzene is a brominated aromatic compound featuring a benzene ring substituted at the meta position with a bromine atom and a 1-methoxycyclopropyl group. The methoxycyclopropyl substituent consists of a cyclopropane ring directly bonded to an oxygen atom, which is further connected to the benzene ring. This structure combines the electron-withdrawing effects of bromine with the steric and electronic influences of the methoxycyclopropyl group, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical applications.

属性

IUPAC Name |

1-bromo-3-(1-methoxycyclopropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-12-10(5-6-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHSCQZHPYEDCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-Bromo-3-(1-methoxycyclopropyl)benzene typically involves the bromination of benzene derivatives in the presence of Lewis acid catalysts such as aluminum chloride or ferric bromide . Industrial production methods often utilize similar bromination reactions, ensuring high yield and purity of the final product.

化学反应分析

1-Bromo-3-(1-methoxycyclopropyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

1-Bromo-3-(1-methoxycyclopropyl)benzene has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound is used in the study of biological pathways and mechanisms, often serving as a probe or intermediate in biochemical reactions.

Industry: The compound is used in the production of various industrial chemicals and materials, contributing to advancements in materials science and engineering.

作用机制

The mechanism of action of 1-Bromo-3-(1-methoxycyclopropyl)benzene involves its interaction with molecular targets through various pathways. In coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the final product .

相似化合物的比较

Comparison with Similar Compounds

The compound is compared below with structurally analogous bromobenzenes, focusing on substituent effects, physicochemical properties, and reactivity.

1-Bromo-3-cyclopropylbenzene

- Structure: Bromine at position 1, cyclopropyl group (non-oxygenated) at position 3.

- Impact : Increased hydrophobicity and reduced solubility in polar solvents. Reactivity in cross-coupling reactions may differ due to weaker electron-donating effects .

1-Bromo-3-(cyclopropylmethoxy)benzene

- Structure : Cyclopropylmethoxy group (O-CH₂-cyclopropyl) at position 3.

- Key Differences : The substituent has a methylene spacer between the oxygen and cyclopropane, increasing steric bulk compared to the methoxycyclopropyl group.

- Impact: Higher molecular weight (C₁₀H₁₁BrO vs. Safety data indicate specific handling precautions due to its hazardous classification .

1-Bromo-3-(trifluoromethoxy)benzene

- Structure : Trifluoromethoxy (-OCF₃) group at position 3.

- Key Differences : The trifluoromethoxy group is strongly electron-withdrawing, making the benzene ring more electron-deficient.

- Impact : Enhanced reactivity in Pd-catalyzed arylations (e.g., with imidazopyridines, yielding >90% products) due to improved electrophilicity. This contrasts with the methoxycyclopropyl group, which may exhibit weaker electron-withdrawing effects .

1-Bromo-3-(2-methoxyethoxy)benzene

- Structure : Ethylene glycol-derived substituent (-OCH₂CH₂OCH₃) at position 3.

- Key Differences : The flexible ethoxy chain increases solubility in polar solvents but introduces conformational mobility.

1-Bromo-3-(methylsulfonyl)benzene

- Structure : Methylsulfonyl (-SO₂CH₃) group at position 3.

- Key Differences : The sulfonyl group is a strong electron-withdrawing and polar substituent.

- Impact : Higher acidity of the aromatic ring and enhanced stability under oxidative conditions compared to the methoxycyclopropyl variant .

Data Table: Comparative Analysis

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| 1-Bromo-3-(1-methoxycyclopropyl)benzene | -O-cyclopropane | C₁₀H₁₁BrO | ~227.10 (estimated) | Cross-coupling, steric modulation |

| 1-Bromo-3-cyclopropylbenzene | -cyclopropane | C₉H₉Br | 197.08 | Hydrophobic, Suzuki reactions |

| 1-Bromo-3-(trifluoromethoxy)benzene | -OCF₃ | C₇H₄BrF₃O | 241.00 | High-yield Pd-catalyzed arylations (>90%) |

| 1-Bromo-3-(cyclopropylmethoxy)benzene | -OCH₂-cyclopropane | C₁₀H₁₁BrO | 227.10 | Requires hazardous handling precautions |

| 1-Bromo-3-(methylsulfonyl)benzene | -SO₂CH₃ | C₇H₇BrO₂S | 235.10 | Oxidative stability, electrophilic reactions |

生物活性

1-Bromo-3-(1-methoxycyclopropyl)benzene is an organic compound with significant biological activity, primarily studied for its potential pharmaceutical applications. This compound belongs to the class of brominated aromatic compounds, which are known for their diverse biological effects, including antimicrobial and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C10H11BrO

- Molecular Weight : 229.10 g/mol

- CAS Number : Not specifically listed but can be derived from its structure.

The compound features a bromine atom substituted on the benzene ring and a methoxycyclopropyl group, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that halogenated compounds, including brominated derivatives, exhibit notable antimicrobial activity. A study on similar brominated compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar properties due to the presence of the bromine atom.

Anticancer Potential

The anticancer activity of brominated aromatic compounds has been well-documented. For instance, studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The specific mechanisms of action for this compound require further investigation but may involve:

- Inhibition of cell proliferation : Similar compounds have shown the ability to disrupt mitotic processes.

- Induction of oxidative stress : Halogenated compounds can generate reactive oxygen species (ROS), leading to cancer cell death.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects. Brominated compounds can exhibit toxicity at certain concentrations. For example:

- Acute Toxicity : Studies suggest moderate acute toxicity with potential effects on locomotor activity and organ systems upon high-dose exposure.

- Chronic Effects : Long-term exposure may lead to liver and reproductive system toxicity, as seen in related studies with other brominated compounds.

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various brominated compounds against E. coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to other known antimicrobial agents.

Case Study 2: Cancer Cell Line Testing

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。